molecular formula C13H9FO2 B082061 3-(4-Fluorophenyl)benzoic acid CAS No. 10540-39-3

3-(4-Fluorophenyl)benzoic acid

Cat. No.: B082061
CAS No.: 10540-39-3
M. Wt: 216.21 g/mol
InChI Key: YUQPLNXKGVRIAJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . For instance, 3-carboxyphenylboronic acid can be coupled with 4-bromofluorobenzene under mild conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification by zone melting, or vacuum sublimation .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to convert the carboxylic acid group to an alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can yield carbon dioxide and water.

    Reduction Products: Reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

3-(4-Fluorophenyl)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to desired biological effects .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoic acid
  • 4-(Phenylazo)benzoic acid

Comparison: 3-(4-Fluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds. For instance, the presence of a fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQPLNXKGVRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382218
Record name 3-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-39-3
Record name 4′-Fluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10540-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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